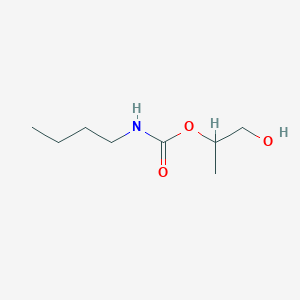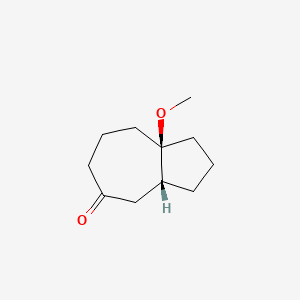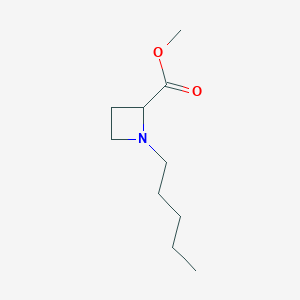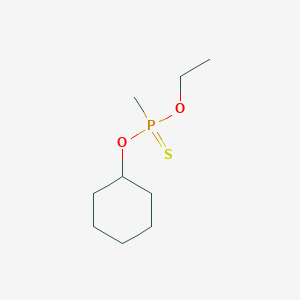![molecular formula C15H16N4O2 B14516719 1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione CAS No. 62738-54-9](/img/structure/B14516719.png)
1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione is a complex organic compound belonging to the pteridine family. Pteridines are bicyclic heterocyclic compounds that play significant roles in biological systems, including as enzyme cofactors and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The process often starts with the preparation of a suitable precursor, such as a substituted pyrimidine or pyrazine. Key steps may include:
Nucleophilic substitution: Introduction of methyl groups through nucleophilic substitution reactions.
Cyclization: Formation of the bicyclic pteridine structure via cyclization reactions.
Oxidation and Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to achieve desired properties.
Substitution: Replacement of certain atoms or groups within the molecule with different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., methyl iodide). Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity .
Scientific Research Applications
1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role as an enzyme cofactor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or activator, modulating the activity of key enzymes involved in metabolic processes. Its unique structure allows it to bind to specific sites on target proteins, influencing their function and activity .
Comparison with Similar Compounds
Similar Compounds
Pterin: A related compound with a similar bicyclic structure but different substituents.
Tetrahydrobiopterin: A reduced form of pterin with significant biological roles.
Lumazine: Another pteridine derivative with distinct chemical properties.
Uniqueness
1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione stands out due to its multiple methyl groups and fused benzene ring, which confer unique chemical and biological properties.
Properties
CAS No. |
62738-54-9 |
|---|---|
Molecular Formula |
C15H16N4O2 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
1,3,7,8,9-pentamethylbenzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C15H16N4O2/c1-7-6-10-11(9(3)8(7)2)17-13-12(16-10)14(20)19(5)15(21)18(13)4/h6H,1-5H3 |
InChI Key |
YXNKHPNEUMPKFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1C)C)N=C3C(=N2)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Hydroxyamino)methyl]benzoic acid;hydrochloride](/img/structure/B14516645.png)



![1,1'-Diazenediyldi(1H-imidazo[1,2-a]pyrimidin-4-ium) dibromide](/img/structure/B14516665.png)


![5-[5-(4-Aminobutoxy)-2-methoxy-4-methylphenyl]pentan-1-amine](/img/structure/B14516669.png)


![4-[3-(4-Ethoxyphenyl)phenyl]-1,2-dimethoxybenzene](/img/structure/B14516705.png)
![4-[3-(4-Methylphenyl)-1-(methylsulfanyl)propylidene]morpholin-4-ium iodide](/img/structure/B14516716.png)
